molecular formula C11H18Cl2N2O B109644 Pozanicline hydrochloride

Pozanicline hydrochloride

Cat. No.: B109644
M. Wt: 265.18 g/mol
InChI Key: UGVSESCRKJTJAK-XRIOVQLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Pozanicline hydrochloride, also known as ABT 089 dihydrochloride, is a selective neuronal nicotinic acetylcholine receptor (nAChR) agonist . It primarily targets the alpha4beta2 nAChR subtype . These receptors play a crucial role in modulating the release of several important neurotransmitters, such as acetylcholine and dopamine .

Mode of Action

Pozanicline interacts with its targets by acting as an agonist. It binds with high affinity to the alpha4beta2 nAChR subtype . In radioligand binding studies, Pozanicline has shown selectivity toward the alpha4beta2 nAChR subtype as compared to the alpha7 and alpha1beta1deltagamma nAChR subtypes . This interaction results in the modulation of the release of neurotransmitters .

Biochemical Pathways

The primary biochemical pathway affected by Pozanicline involves the modulation of neuronal nicotinic acetylcholine receptors (nAChRs). By selectively activating the alpha4beta2 nAChR subtype, Pozanicline influences the release of neurotransmitters such as acetylcholine and dopamine . These neurotransmitters play a key role in various cognitive functions.

Pharmacokinetics

It is known that pozanicline is orally bioavailable .

Result of Action

The activation of the alpha4beta2 nAChR subtype by Pozanicline leads to the modulation of neurotransmitter release. This can have various effects at the molecular and cellular level, potentially influencing cognitive functions. Pozanicline has been shown to have cognitive-enhancing properties in animal models . It has also been found to be neuroprotective against excitotoxic glutamate insults .

Preparation Methods

Chemical Reactions Analysis

Pozanicline hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pozanicline hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Pozanicline hydrochloride is unique in its selectivity and partial agonism at specific nicotinic acetylcholine receptor subtypes. Similar compounds include:

Pozanicline’s lower tendency to cause side effects and its selectivity for specific receptor subtypes make it a promising candidate for therapeutic applications .

Properties

IUPAC Name

2-methyl-3-[[(2S)-pyrrolidin-2-yl]methoxy]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.2ClH/c1-9-11(5-3-6-12-9)14-8-10-4-2-7-13-10;;/h3,5-6,10,13H,2,4,7-8H2,1H3;2*1H/t10-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVSESCRKJTJAK-XRIOVQLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)OCC2CCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=N1)OC[C@@H]2CCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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